
2-Fluoro-6-nitrophenylthiocyanate
Overview
Description
2-Fluoro-6-nitrophenylthiocyanate is a thiocyanate derivative characterized by a nitro group (-NO₂) and a fluorine atom (-F) positioned at the 2- and 6-positions, respectively, on a phenyl ring. These groups likely influence its electronic properties, solubility, and stability, making it a candidate for applications in organic synthesis, pharmaceuticals, or agrochemicals. However, its toxicological profile remains understudied, necessitating cautious handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitrophenylthiocyanate typically involves the reaction of 2-fluoro-6-nitroaniline with thiophosgene. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiocyanate group. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-nitrophenylthiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thiocyanate group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-fluoro-6-aminophenylthiocyanate.
Oxidation: Formation of 2-fluoro-6-nitrophenylsulfonyl cyanate.
Scientific Research Applications
2-Fluoro-6-nitrophenylthiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive thiocyanate group.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitrophenylthiocyanate involves its interaction with nucleophilic sites in biological molecules. The thiocyanate group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Fluoro-6-nitrophenylthiocyanate with analogous thiocyanate-containing or nitro-substituted compounds from the literature.
Structural and Functional Group Analysis
Key structural similarities and differences:
- This compound: Features a phenyl ring with -SCN, -NO₂, and -F groups. The fluorine atom enhances electrophilicity, while the nitro group stabilizes negative charges.
- 5-(2-Furyl)-3-(4-nitrophenyl)-... (7d) : Contains a 4-nitrophenyl group and a furyl substituent. Lacks fluorine but includes a thiadiazole ring, increasing planarity and conjugation .
- 3-Phenyl-5-phenylaminocarbonyl-...
- 3-(4-Nitrophenyl)-2-[...]-5-(2-thienyl)-... (15c): Incorporates a thienyl group and a sulfur-rich imidazolidinone moiety, enhancing π-π stacking interactions .
Physical and Spectroscopic Properties
*Predicted data for this compound based on structural analogs.
- Melting Points: Fluorine’s electronegativity and nitro group’s resonance effects likely increase melting points compared to non-fluorinated analogs (e.g., 15c vs. 7j).
- IR Spectroscopy : Thiocyanate (-SCN) stretches typically appear near 1650 cm⁻¹, while carbonyl (C=O) stretches in analogs range from 1633–1674 cm⁻¹, influenced by substituent electronic effects .
- NMR : Aromatic protons in fluorinated compounds are expected to deshield (δ ~7.0–8.5 ppm), similar to nitrophenyl derivatives (δ 6.59–8.41 ppm) .
Biological Activity
2-Fluoro-6-nitrophenylthiocyanate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of both a nitro group and a thiocyanate moiety suggests that this compound may exhibit unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 202.18 g/mol. The compound features a phenyl ring substituted with a fluoro group at the ortho position and a nitro group at the meta position, alongside a thiocyanate group.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reactivity : Nitro groups can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
- Thiocyanate Activity : Thiocyanates are known for their antimicrobial properties, which may contribute to the overall biological activity of this compound.
Biological Assays and Findings
Recent studies have investigated the biological effects of this compound through various assays:
-
Antimicrobial Activity :
- In vitro testing against bacterial strains revealed that the compound exhibits moderate antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
- Table 1 summarizes the antimicrobial activity against selected bacterial strains:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli >100 Bacillus subtilis 75 -
Cytotoxicity :
- Cytotoxicity assays conducted on human cancer cell lines indicated that this compound has significant cytotoxic effects, with IC50 values ranging from 20 to 40 µM. This suggests potential as an anticancer agent.
- Case Study : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in apoptosis as evidenced by increased annexin V staining.
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases (MMPs). Further research is needed to elucidate these interactions.
Discussion
The findings indicate that this compound possesses notable biological activities, particularly in antimicrobial and anticancer contexts. Its dual functional groups (nitro and thiocyanate) likely contribute to its diverse mechanisms of action.
Properties
IUPAC Name |
(2-fluoro-6-nitrophenyl) thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(10(11)12)7(5)13-4-9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVITFCFJAHPEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)SC#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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